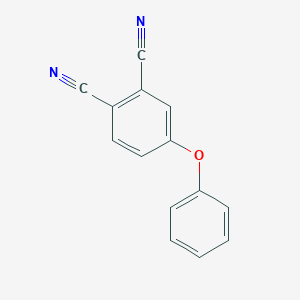
4-Phenoxyphthalonitrile
概要
説明
4-Phenoxyphthalonitrile is an organic compound with the molecular formula C14H8N2O and a molecular weight of 220.23 . It is used in research and development .
Synthesis Analysis
The synthesis of 4-Phenoxyphthalonitrile involves the reaction of sodium hydride and phenol in tetrahydrofuran (THF), to which 4-nitrophthalonitrile is added. The mixture is then refluxed for 8 hours. The resulting 1,2-diisocyano-4-phenoxybenzene is filtered, washed with ethyl acetate, and purified by flash column chromatography .Molecular Structure Analysis
The molecular structure of 4-Phenoxyphthalonitrile consists of a phenoxy group attached to a phthalonitrile group .Physical And Chemical Properties Analysis
4-Phenoxyphthalonitrile has a density of 1.3±0.1 g/cm3, a boiling point of 399.8±37.0 °C at 760 mmHg, and a flash point of 166.1±19.4 °C. It has a molar refractivity of 62.3±0.4 cm3, a polar surface area of 57 Å2, and a molar volume of 176.2±5.0 cm3 .科学的研究の応用
Structural Properties: The geometry and electronic structure of 4-phenoxyphthalonitrile were investigated using ab initio HF and density functional theory (DFT) methods. The phenoxy group in the compound plays a crucial role in its properties .
Electronic Absorption Spectrum: The UV-Vis spectrum of 4-phenoxyphthalonitrile was analyzed using time-dependent DFT (TD-DFT). The absorption bands were assigned to π → π* transitions. Notably, the compound exhibits three excited states with the lowest energies due to photo-induced electron transfer processes .
Interfacial Electron Transfer: When used as a sensitizer in solar cells, 4-phenoxyphthalonitrile facilitates electron injection from the excited dye to the semiconductor’s conduction band (e.g., TiO₂ electrode). This interfacial electron transfer process is essential for efficient energy conversion in solar cells .
Diagnostic Assay Manufacturing
4-Phenoxyphthalonitrile finds applications in diagnostic assays. Although specific details are not readily available, its properties may contribute to its use in this field .
Hematology and Histology
Again, while precise information is limited, 4-phenoxyphthalonitrile could play a role in hematology and histology applications. Researchers may explore its interactions with biological samples or staining properties .
Storage Temperature Considerations
When handling 4-phenoxyphthalonitrile, it’s crucial to store it appropriately. The compound’s stability and reactivity may vary with temperature, affecting its applications .
Safety and Hazards
将来の方向性
4-Phenoxyphthalonitrile has been studied for its potential use in solar cell applications. Its geometries, electronic structures, polarizabilities, and hyperpolarizabilities have been analyzed, and its absorption spectrum has been investigated using time-dependent density functional theory (TD-DFT) .
作用機序
Target of Action
It is known to be used as a dye sensitizer in solar cell applications , suggesting that its primary targets could be light-absorbing molecules or structures within these cells.
Mode of Action
4-Phenoxyphthalonitrile interacts with its targets through a process of photo-induced electron transfer . This involves the absorption of light, which excites the 4-Phenoxyphthalonitrile molecules and triggers the transfer of electrons from the dye to the semiconductor’s conduction band . The absorption bands are assigned to π to π* transitions .
Result of Action
The primary result of 4-Phenoxyphthalonitrile’s action is the enhancement of light absorption and energy conversion in solar cells . This is achieved through the compound’s role in facilitating electron transfer processes .
特性
IUPAC Name |
4-phenoxybenzene-1,2-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8N2O/c15-9-11-6-7-14(8-12(11)10-16)17-13-4-2-1-3-5-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRZSSXUMRNESCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=C(C=C2)C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70327337 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenoxyphthalonitrile | |
CAS RN |
38791-62-7 | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70327337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Phenoxyphthalonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


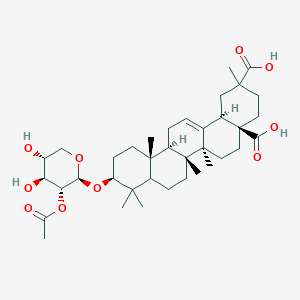
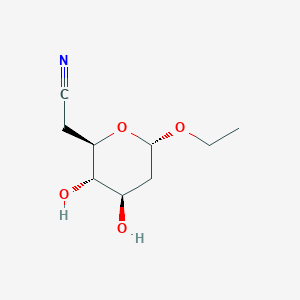
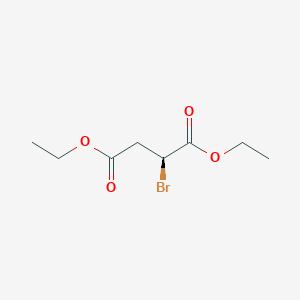

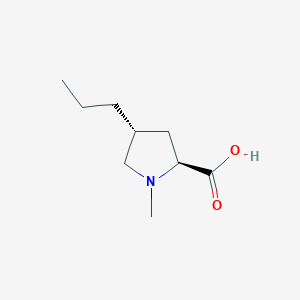
![Methyl 5-[(1R,3aR,4S,7aR)-4-hydroxy-7a-methyloctahydro-1H-inden-1-yl]hexanoate](/img/structure/B133267.png)
![Methyl 2-[4-(cyclopropanecarbonyl)phenyl]-2-methylpropanoate](/img/structure/B133268.png)

![(1R,3Ar,4S,7aR)-1-[(2S)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-ol](/img/structure/B133270.png)
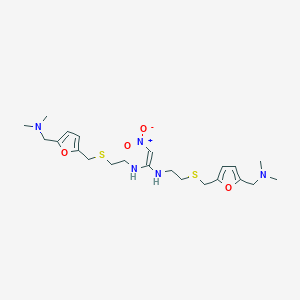
![(1R,3aR,4R,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-4-[(1R,2Z)-1-hydroxy-2-[(5S)-5-hydroxy-2-methylidenecyclohexylidene]ethyl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ol](/img/structure/B133276.png)

